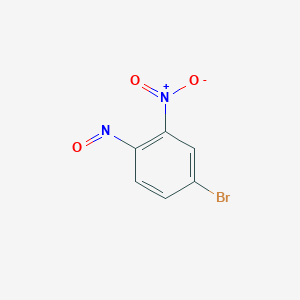

4-Bromo-2-nitro-1-nitrosobenzene

Descripción

Contextual Significance of Nitrosoarenes in Advanced Organic Chemistry

Nitrosoarenes, organic compounds containing a nitroso group (-N=O) attached to an aromatic ring, are highly reactive and versatile molecules that serve as valuable building blocks in advanced organic synthesis. at.uaresearchgate.netnih.gov Their rich reactivity profile allows them to act as electrophiles, nucleophiles, and radical acceptors in a variety of chemical transformations. at.ua This versatility makes them crucial intermediates in the construction of complex nitrogen-containing molecules, including sterically hindered secondary amines and various N-heterocycles, which are often difficult to synthesize through other methods. at.uanih.gov

The chemistry of nitrosoarenes is distinct from that of other nitrogen-based functional groups. nih.gov They participate in a wide array of reactions, such as cycloadditions, oxygen-transfer processes, and multicomponent reactions. at.ua For instance, they can undergo hetero-Diels-Alder reactions to form 1,2-oxazine scaffolds, which are precursors to valuable synthetic and medicinal building blocks like β-aminoalcohols. at.ua The ability of the nitroso group to be involved in both ionic and radical pathways further broadens its synthetic utility. at.ua

Overview of Halogenated and Nitro-Substituted Aromatic Systems

The presence of halogen and nitro substituents significantly modifies the electronic properties and reactivity of an aromatic ring. These effects are primarily understood through a combination of inductive and resonance effects.

Nitro Substituents: The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting strong inductive (-I) and resonance (-R) effects. d-nb.inforesearchgate.netchemicalbook.com The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density through the σ-bond. Additionally, the π-system of the nitro group can delocalize the π-electrons from the aromatic ring, creating a positive charge within the ring. d-nb.infochemicalbook.com This combined withdrawal of electron density strongly deactivates the ring towards electrophiles and directs incoming substituents to the meta position. chemicalbook.com

Structural and Electronic Characteristics of 4-Bromo-2-nitro-1-nitrosobenzene within the Nitrosoarene Class

This compound is a multifaceted aromatic compound where the benzene (B151609) ring is substituted with three distinct functional groups: a bromine atom, a nitro group, and a nitroso group. Its identity is confirmed by its CAS Registry Number 167565-85-7. iucr.org

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 167565-85-7 |

| Molecular Formula | C₆H₃BrN₂O₃ |

| Molecular Weight | 231.00 g/mol |

| SMILES | O=NC1=CC=C(Br)C=C1N+=O |

| Table 1: Physicochemical Properties of this compound. iucr.orgcdnsciencepub.com |

Structural Characteristics: Aromatic nitroso compounds can exist as blue or green-colored monomers in equilibrium with colorless dimeric azodioxides in solution and the solid state. at.ua This monomer-dimer equilibrium is highly sensitive to electronic and steric factors. acs.org For this compound, the presence of a bulky nitro group at the ortho position to the nitroso group introduces significant steric hindrance. This steric constraint is expected to destabilize the dimer, favoring the monomeric form. at.uacdnsciencepub.com

The geometry of the nitroso group relative to the benzene ring is also influenced by its environment. While often coplanar with the aromatic ring, bulky ortho substituents can cause the nitroso group to twist into an orthogonal orientation. cdnsciencepub.com In this compound, all three substituents are strong electron-withdrawing groups, which collectively influence the bond lengths and angles of the benzene ring and the substituents themselves. For comparison, the C-N bond length in nitrosobenzene (B162901) has been calculated to be around 1.441 Å, which increases to 1.450 Å in p-nitronitrosobenzene due to the strong electron-withdrawing nature of the para-nitro group. at.ua A similar lengthening of the C-N(O) bond would be anticipated in the title compound.

| Bond | Nitrosobenzene (Calculated, Å) | p-Nitronitrosobenzene (Calculated, Å) |

| C-N (nitroso) | 1.441 | 1.450 |

| N=O (nitroso) | 1.223 | 1.224 |

| Table 2: Comparison of Calculated Bond Lengths in Nitrosobenzene and p-Nitronitrosobenzene. at.ua |

Electronic Characteristics: The electronic nature of this compound is dominated by the potent electron-withdrawing properties of its three substituents. The nitroso group itself is a powerful π-electron-accepting group. cdnsciencepub.com When combined with a nitro group and a bromine atom, the aromatic ring becomes exceptionally electron-deficient.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Deactivating, Ortho/Para-directing |

| -NO₂ (Nitro) | Electron-withdrawing (-I, strong) | Electron-withdrawing (-R, strong) | Strongly Deactivating, Meta-directing |

| -NO (Nitroso) | Electron-withdrawing (-I, strong) | Electron-withdrawing (-R, strong) | Strongly Deactivating, Ortho/Para-directing |

| Table 3: Electronic Effects of Substituents in this compound. |

The cumulative effect of these three groups makes the π-system of the benzene ring highly polarized. The nitro group at position 2 and the bromo group at position 4 both exert a strong deactivating influence. The nitroso group at position 1 further withdraws electron density. This pronounced electron deficiency significantly impacts the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, where a potent nucleophile could potentially displace one of the substituents, most likely the bromine atom.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-nitro-1-nitrosobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-2-5(8-10)6(3-4)9(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKGTGAXPBHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 4 Bromo 2 Nitro 1 Nitrosobenzene

Intrinsic Reactivity of the Nitroso Group (Ar-N=O)

The nitroso group (-N=O) is a highly reactive and versatile functional group that imparts a rich and complex chemical profile to the aromatic ring to which it is attached. Aromatic C-nitroso compounds, or nitrosoarenes, are known to participate in a wide array of chemical transformations. researchgate.netdiva-portal.org Their reactivity is characterized by the dual electronic nature of the nitroso moiety, its propensity for self-association, and its participation in various pericyclic and radical reactions. researchgate.netresearchgate.net

The nitroso group exhibits a notable ambiphilic character, meaning it can act as both an electrophile and a nucleophile. researchgate.netresearchgate.net

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient due to the electronegativity of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. In the case of 4-bromo-2-nitro-1-nitrosobenzene, the presence of two strong electron-withdrawing groups (nitro and bromo) on the aromatic ring further depletes electron density from the nitroso group, significantly enhancing its electrophilic nature. Electrophiles are chemical species that are attracted to electrons and can accept an electron pair. allen.in Common electrophiles include positively charged ions or neutral molecules with electron-deficient centers. allen.inmasterorganicchemistry.com

Nucleophilic Character: Conversely, the lone pairs of electrons on both the nitrogen and oxygen atoms allow the nitroso group to act as a nucleophile. researchgate.netresearchgate.net A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com This nucleophilic character is evident in reactions such as additions to carbonyl compounds. researchgate.net However, for this compound, the strong inductive and resonance electron withdrawal by the nitro group would diminish the nucleophilicity of the nitroso group compared to unsubstituted nitrosobenzene (B162901).

This dual reactivity allows nitrosoarenes to engage in diverse chemical transformations, serving as versatile building blocks in organic synthesis. researchgate.net

A distinctive feature of aromatic C-nitroso compounds is their reversible dimerization to form azodioxy compounds (also known as azoxy dimers). researchgate.netacs.orgnih.gov This equilibrium exists between the monomeric (Ar-N=O) and dimeric forms.

In the solid state, nitrosoarenes often exist predominantly as the more stable E-azodioxide dimer. researchgate.net In solution, an equilibrium is established between the monomer and the Z- and E-azodioxide stereoisomers. researchgate.netacs.org This dimerization is a significant factor in the synthetic application of nitroso compounds, as the dimer often represents an "inactive" reservoir that must dissociate to the reactive monomer for a reaction to proceed. researchgate.net

For this compound, the presence of a bulky nitro group at the ortho position would likely introduce steric hindrance, which could disfavor the formation of the planar dimeric structure. This steric clash would shift the equilibrium more towards the monomeric form compared to less substituted nitrosoarenes. Dimerization can also occur on surfaces, such as gold nanoparticles, leading to the formation of self-assembled bilayers. irb.hr

Table 1: Monomer-Dimer Equilibrium in Nitrosoarenes

| Form | Structure | State of Matter | Reactivity |

| Monomer | Ar-N=O | Gas, Solution | Reactive Species |

| Z-Azodioxide | Ar-N(O)=N-Ar (cis) | Solution (favored at low temp) | Less Reactive |

| E-Azodioxide | Ar-N(O)=N-Ar (trans) | Solid State | Generally Unreactive |

The Fischer-Hepp rearrangement is a well-known reaction in which an N-nitrosoaniline derivative rearranges to a C-nitrosoaniline, typically placing the nitroso group at the para position of the aromatic ring. wikipedia.orgchemeurope.com The reaction is acid-catalyzed and is thought to proceed through an intermolecular mechanism involving denitrosation followed by C-nitrosation of the resulting secondary amine. rsc.orgresearchgate.net

It is crucial to note that the Fischer-Hepp rearrangement is specific to N-nitrosoamines (Ar-N(R)-N=O) and is not a direct reaction pathway for C-nitroso compounds like this compound. wikipedia.org While not a reaction of the title compound itself, it is a significant reaction within the broader class of aromatic nitroso chemistry. The mechanism is complex and still a subject of study, with evidence suggesting that at high acidities, the final proton transfer from the aromatic ring intermediate can become partially rate-limiting. rsc.org

Nitroso compounds are highly reactive dienophiles in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reaction, often called the Nitroso Diels-Alder (NDA) reaction, involves the reaction of a nitroso compound with a conjugated diene to form a 3,6-dihydro-1,2-oxazine ring. nih.govrsc.orgacs.org

Acyl and aryl nitroso compounds are particularly effective in these reactions. nih.govnih.gov The reactivity of the nitroso dienophile is enhanced by the presence of electron-withdrawing groups. Given that this compound possesses two such groups, it is expected to be a highly activated and efficient dienophile in NDA reactions. The reaction proceeds with high regio- and stereoselectivity and under mild conditions, making it a powerful tool for synthesizing complex nitrogen- and oxygen-containing heterocycles. nih.govrsc.org

In addition to ionic pathways, nitrosoarenes are highly active in radical reactions. researchgate.netrsc.org They can function as potent radical acceptors or spin traps, readily reacting with a wide variety of carbon- and nitrogen-centered radicals. researchgate.netmanchester.ac.uk This reactivity provides a powerful platform for constructing sterically hindered C-N bonds and N-heterocycles. rsc.org

The chemistry can involve:

Radical Addition: Direct addition of a radical species to the nitrogen or oxygen of the nitroso group. researchgate.net

Single Electron Transfer (SET): Nitrosoarenes can undergo one-electron reduction to form nitroso radical anions. researchgate.net The electron-deficient aromatic system in this compound would make it an excellent electron acceptor, facilitating SET processes.

Cascade Reactions: The initial radical adduct can undergo further transformations, leading to complex molecular architectures in a single pot. rsc.org

These radical pathways often proceed under mild conditions, sometimes initiated by visible light, and represent a significant area of modern nitrosoarene chemistry. researchgate.netmanchester.ac.uk

Influence of Bromine and Nitro Substituents on Aromatic Reactivity

The presence, position, and electronic nature of substituents on the benzene (B151609) ring profoundly influence its reactivity towards further electrophilic substitution. The bromo and nitro groups on this compound are both deactivating, but they direct incoming electrophiles to different positions. wikipedia.orgmakingmolecules.com

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-R). makingmolecules.comminia.edu.eg This withdrawal makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. It is a meta-director.

Bromo Group (-Br): The bromine atom is also a deactivating group. It withdraws electron density via its inductive effect (-I) due to its high electronegativity. uri.edu However, it can donate electron density through resonance (+R) via its lone pairs. researchgate.net Because the inductive effect outweighs the resonance effect, halogens are deactivators. Nevertheless, the resonance donation directs incoming electrophiles to the ortho and para positions. uri.edu

In this compound, the ring is heavily deactivated by the cumulative electron-withdrawing effects of the nitro, bromo, and nitroso groups. Any further electrophilic aromatic substitution would be extremely difficult and require harsh reaction conditions. If a reaction were to occur, the directing effects would be as follows:

The nitroso group (ortho, para-directing, deactivating) at C1 is blocked at its ortho positions by the nitro group and the ipso-carbon. It would direct to C5.

The nitro group (meta-directing, strongly deactivating) at C2 would direct to C4 (blocked) and C6.

The bromo group (ortho, para-directing, deactivating) at C4 would direct to C3 and C5.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect | Directing Influence |

| -NO (Nitroso) | C1 | Withdrawing | Withdrawing (-R) / Donating (+R) | Deactivating | ortho, para |

| -NO₂ (Nitro) | C2 | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating | meta |

| -Br (Bromo) | C4 | Withdrawing | Donating (+R) | Deactivating | ortho, para |

Electronic Effects of Halogen and Nitro Groups on the Benzene Ring

The electronic landscape of the benzene ring in this compound is significantly influenced by the bromo, nitro, and nitroso substituents. These groups modulate the electron density of the aromatic system through a combination of inductive and resonance effects.

Inductive Effect: This effect involves the transmission of charge through sigma (σ) bonds. Due to their high electronegativity, the oxygen and nitrogen atoms of the nitro and nitroso groups, as well as the bromine atom, exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring, making it more electron-deficient. libretexts.orguomustansiriyah.edu.iq The nitro group is one of the strongest electron-withdrawing groups, followed by the nitroso group and then the bromine atom. minia.edu.egyoutube.com

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituents and the aromatic ring.

The nitro group exhibits a powerful electron-withdrawing resonance effect (-R). The π electrons from the ring can be delocalized onto the nitro group, creating a positive charge within the ring, which further deactivates it towards electrophilic attack. libretexts.orguomustansiriyah.edu.iqmakingmolecules.com

The nitroso group also deactivates the ring through a similar, though less potent, -R effect compared to the nitro group. minia.edu.eg

Conversely, the bromine atom , like other halogens, has lone pairs of electrons that can be donated into the aromatic ring through a resonance effect (+R). youtube.commakingmolecules.com This effect increases the electron density, particularly at the ortho and para positions.

Directing Effects in Further Aromatic Substitution Reactions

The position of any subsequent electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the existing substituents. These effects are a direct consequence of the electronic properties discussed previously.

Nitro and Nitroso Groups: Both the nitro and nitroso groups are strong deactivating groups and are meta-directors. minia.edu.egmakingmolecules.comsavemyexams.compressbooks.pub Their strong -R effects withdraw electron density most significantly from the ortho and para positions, leaving the meta positions as the least deactivated (i.e., most electron-rich) sites for an incoming electrophile. makingmolecules.com

In this compound, the available positions for substitution are C3, C5, and C6.

The nitroso group at C1 directs incoming electrophiles to C3 and C5.

The nitro group at C2 directs to C4 (already substituted) and C6.

The bromo group at C4 directs to C3 and C5 (ortho positions).

The directing effects converge, suggesting that further substitution is most likely to occur at positions C3, C5, or C6. However, the powerful deactivating nature of all three groups makes any further EAS reaction extremely difficult, likely requiring harsh reaction conditions. makingmolecules.com When multiple substituents are present, the most strongly activating group typically controls the position of substitution; however, in this case, all groups are deactivating. The final regiochemical outcome would likely be a complex mixture and influenced by steric hindrance as well as the subtle electronic balance.

Reaction Mechanisms of Transformations Involving Nitroso, Nitro, and Bromo Functional Groups

The three functional groups on this compound can each undergo characteristic transformations.

The nitroso group is known for several unique reactions. Aromatic C-nitroso compounds can exist as monomers (often blue or green) or dimerize to form colorless or yellow azodioxy compounds. mdpi.com This dimerization is a reversible process that can be influenced by factors like temperature and light. mdpi.com Nitroso compounds also participate in cycloaddition reactions, such as the ene reaction with alkenes, which is thought to proceed through a stepwise mechanism involving polarized diradical intermediates. rsc.orgacs.org

The nitro group is most commonly involved in reduction reactions. It can be reduced to a nitroso, hydroxylamino, or ultimately an amino group using various reducing agents, such as metal hydrides or catalytic hydrogenation. The degradation of nitroaromatic compounds can proceed through complex pathways involving radical intermediates. researchgate.netuni.lu

The bromo group on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires strong nucleophiles and harsh conditions due to the deactivated nature of the ring. More commonly, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are crucial for elucidating the mechanisms of these transformations by identifying the rate-determining step and the influence of substituents on the reaction rate.

For reactions involving nitroso compounds, kinetic analyses have been performed for various processes. For instance, the dimerization of substituted nitrosobenzenes follows first-order kinetics. mdpi.com In the reaction of nitrosoarenes with alkynes, kinetic experiments have shown the reaction to be first order in each reactant. nih.gov Such studies often employ Hammett plots, where the logarithm of the reaction rate is plotted against a substituent constant (σ). The resulting reaction constant (ρ) provides insight into the charge distribution in the transition state. For example, in the reaction of para-substituted nitrosoarenes with phenylacetylene, a positive ρ value (+0.4) indicates that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge that develops in the transition state. nih.gov

The table below summarizes kinetic data for a reaction analogous to what this compound might undergo.

| Substituent (X) in 4-X-C₆H₄NO | Relative Rate (k_rel) |

|---|---|

| N(CH₃)₂ | 0.45 |

| OCH₃ | 0.69 |

| CH₃ | 0.81 |

| H | 1.00 |

| Cl | 1.32 |

| CF₃ | 1.58 |

| NO₂ | 2.11 |

This data illustrates that electron-withdrawing groups like nitro increase the reaction rate, a principle that would apply to the reactivity of the nitroso group in the title compound. Kinetic isotope effect studies can also be instrumental in determining mechanisms, such as distinguishing between concerted and stepwise pathways. rsc.orgnih.gov

Spectroscopic and Computational Identification of Reaction Intermediates

Identifying transient intermediates is key to confirming a proposed reaction mechanism. A combination of spectroscopic techniques and computational modeling is typically employed for this purpose.

Spectroscopic Methods:

Time-resolved Infrared (IR) Spectroscopy can monitor changes in vibrational frequencies over the course of a reaction, allowing for the detection of short-lived species. It has been used to follow the dimerization of C-nitroso compounds. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is used to detect and characterize paramagnetic species, such as the radical intermediates proposed in many nitroso and nitro-aromatic reactions. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) is a powerful tool for identifying products and intermediates in complex reaction mixtures, such as those from the degradation of nitroaromatic compounds. researchgate.net

Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) provides high-sensitivity, in-situ analysis of intermediates at electrode surfaces, as demonstrated in the study of the electrochemical reduction of nitrobenzene (B124822) derivatives. acs.org

UV-Visible Spectroscopy can track the disappearance of colored reactants (like nitroso monomers) and the appearance of products or intermediates. uni.lunih.gov

Computational Methods:

Density Functional Theory (DFT) and other quantum chemical methods are used to calculate the geometries and energies of reactants, transition states, and intermediates. rsc.orgresearchgate.net These calculations can predict reaction pathways, activation energies, and spectroscopic properties (like IR and NMR spectra) of unstable species, aiding in their experimental identification. nih.govresearchgate.net For example, computational studies have been essential in characterizing the polarized diradical intermediates in the ene reactions of nitroso compounds. rsc.org

The table below summarizes techniques used to identify reaction intermediates.

| Technique | Type of Information Provided | Example Application |

|---|---|---|

| Time-resolved IR Spectroscopy | Vibrational modes of transient species | Studying dimerization of nitroso compounds. mdpi.com |

| ESI-MS-MS | Mass-to-charge ratio and fragmentation of intermediates | Identifying degradation products of nitroaromatics. researchgate.net |

| EC-TERS | Vibrational fingerprint of intermediates at surfaces | Probing the electrochemical reduction of nitrobenzene derivatives. acs.org |

| Computational Chemistry (DFT) | Structure, stability, and predicted spectra of intermediates | Characterizing diradical intermediates in ene reactions. rsc.org |

Through the combined application of these experimental and theoretical methods, a detailed mechanistic understanding of the transformations of this compound can be achieved.

Spectroscopic and Structural Elucidation of 4 Bromo 2 Nitro 1 Nitrosobenzene

Advanced Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Assignment

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques for probing the vibrational modes of a molecule. By analyzing the absorption or scattering of infrared radiation, specific functional groups and skeletal vibrations can be identified, providing a molecular fingerprint.

The vibrational spectrum of 4-bromo-2-nitro-1-nitrosobenzene is expected to be complex, with characteristic bands arising from the nitro (–NO₂), nitroso (–N=O), and bromo (–Br) substituents, as well as the benzene (B151609) ring itself.

Nitro Group (–NO₂) Vibrations: Aromatic nitro compounds consistently display two strong and characteristic stretching vibrations. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The asymmetric stretching vibration (νas) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (νs) is observed between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often intense in the IR spectrum due to the large change in dipole moment associated with these vibrations. spectroscopyonline.com A scissoring bending vibration can also be observed around 890-835 cm⁻¹. spectroscopyonline.com

Nitroso Group (–N=O) Vibrations: The N=O stretching vibration in aromatic nitroso compounds is typically found in the region of 1512-1509 cm⁻¹. srce.hr Its exact position can be influenced by the electronic nature of other substituents on the aromatic ring. In some cases, N=O stretching bands in nitrosamines have been reported in the 1486–1408 cm⁻¹ range. pw.edu.pl

Carbon-Bromine (C–Br) Vibrations: The C–Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The precise frequency can vary depending on the substitution pattern of the benzene ring. upenn.edu

Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic vibrations. C=C stretching vibrations within the aromatic ring are generally observed in the 1625-1430 cm⁻¹ region. researchgate.net C–H stretching vibrations typically appear above 3000 cm⁻¹. In-plane and out-of-plane C–H bending vibrations occur at lower frequencies and can be indicative of the substitution pattern.

A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Nitro (–NO₂) | Asymmetric Stretch (νas) | 1550 - 1475 | FT-IR, Raman |

| Nitro (–NO₂) | Symmetric Stretch (νs) | 1360 - 1290 | FT-IR, Raman |

| Nitro (–NO₂) | Scissoring Bend | 890 - 835 | FT-IR |

| Nitroso (–N=O) | Stretch (ν) | 1515 - 1500 | FT-IR, Raman |

| Carbon-Bromine (C–Br) | Stretch (ν) | 600 - 500 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | FT-IR, Raman |

| Aromatic Ring | C–H Stretch | > 3000 | FT-IR, Raman |

Vibrational spectroscopy can also provide insights into the molecule's conformation. For instance, steric hindrance between the ortho nitro and nitroso groups could lead to a twisting of these groups out of the plane of the benzene ring. tandfonline.com This deviation from planarity can influence the electronic conjugation and, consequently, the positions and intensities of the vibrational bands.

In the solid state, intermolecular interactions such as dipole-dipole forces and potential weak hydrogen bonds can lead to shifts in vibrational frequencies and band broadening compared to the gas phase or dilute solutions. The study of these spectral changes can illuminate the nature of the packing and interactions within the crystal lattice. For example, associated nitrosamines show N=O stretching vibrations at different frequencies than non-associated molecules. pw.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Patterns

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise substitution pattern on the aromatic ring of this compound can be determined.

The 1,2,4-trisubstituted benzene ring of the title compound will exhibit a distinct pattern in the ¹H NMR spectrum. Due to the presence of three different substituents, the three aromatic protons will be in unique chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the nitro and nitroso groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (δ ~7.26 ppm).

The proton adjacent to a nitro group is typically observed in the range of δ 4.0–4.4 ppm, though this is more characteristic for nitroalkanes. orgchemboulder.com For aromatic systems, protons ortho to a nitro group are significantly deshielded. stackexchange.com Based on analogous substituted nitrobenzenes, the following assignments can be predicted:

H-3: This proton is ortho to both the nitroso and nitro groups and is expected to be the most deshielded.

H-5: This proton is ortho to the bromine atom and meta to the nitro and nitroso groups.

H-6: This proton is ortho to the nitroso group and para to the bromine atom.

The coupling between adjacent protons (ortho-coupling) will result in doublets or doublets of doublets, with typical coupling constants (³JHH) in the range of 7-9 Hz. Meta-coupling (⁴JHH) across a substituent is smaller, typically 2-3 Hz.

A hypothetical ¹H NMR data table is provided below:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.2 - 8.5 | d | ³J(H3-H5) ≈ 8-9 |

| H-5 | 7.8 - 8.1 | dd | ³J(H5-H6) ≈ 7-8, ⁴J(H3-H5) ≈ 2-3 |

| H-6 | 7.6 - 7.9 | d | ³J(H5-H6) ≈ 7-8 |

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts of the carbons are influenced by the nature of the attached substituent.

Carbons bearing a substituent (ipso-carbons): The carbon attached to the nitro group (C-2) and the nitroso group (C-1) are expected to be significantly deshielded. The carbon attached to the bromine (C-4) will also have a characteristic chemical shift. In nitrobenzene (B124822), the ipso-carbon is found at approximately 148.3 ppm. stackexchange.com

Carbons bearing a hydrogen: The chemical shifts of the other three carbons (C-3, C-5, C-6) will also be influenced by the surrounding substituents.

A hypothetical ¹³C NMR data table is provided below:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NO) | 150 - 160 |

| C-2 (C-NO₂) | 145 - 155 |

| C-3 | 125 - 135 |

| C-4 (C-Br) | 115 - 125 |

| C-5 | 130 - 140 |

| C-6 | 120 - 130 |

To definitively assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between H-3 and H-5 (if meta-coupling is resolved) and between H-5 and H-6, confirming their adjacent or meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the signals for C-3, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons (C-1, C-2, and C-4). For example, H-3 would show correlations to C-1, C-2, and C-5. H-5 would show correlations to C-1, C-3, and C-4. H-6 would show correlations to C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This can provide information about the conformation of the molecule, for instance, by showing a NOE between H-6 and the nitroso group or between H-3 and the nitro group, which would indicate their proximity in space.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a fundamental technique for the precise determination of a compound's molecular formula. For this compound (C₆H₃BrN₂O₃), HRMS would be expected to provide an experimental mass-to-charge ratio (m/z) that is extremely close to its calculated monoisotopic mass. This high degree of accuracy allows for the unambiguous confirmation of the elemental composition.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking it down into smaller, charged fragments. The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitroso (-NO) and nitro (-NO₂) groups, as well as the bromine atom. The observation of specific fragment ions would help to confirm the connectivity of the atoms within the molecule.

While no direct HRMS data for this compound is available, studies on related bromonitrobenzene derivatives provide examples of expected fragmentation patterns, often initiated by the loss of the nitro group followed by subsequent cleavages of the aromatic ring. For instance, HRMS analysis of compounds like 2-(5-Bromo-2-nitrophenyl) oxirane has been used to confirm their molecular formula with high accuracy. acs.org

Table 1: Theoretical HRMS Data for this compound

| Property | Theoretical Value |

| Molecular Formula | C₆H₃BrN₂O₃ |

| Calculated Monoisotopic Mass | 229.9327 u |

| Expected [M+H]⁺ Ion | 230.9405 u |

| Expected Isotopic Pattern | Characteristic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups). The spectrum of this compound is expected to be complex due to the presence of multiple chromophoric groups: the nitro group, the nitroso group, and the brominated benzene ring.

Characterization of n→π* and π→π* Transitions

The electronic transitions observed in a UV-Vis spectrum are typically categorized as π→π* and n→π* transitions. uzh.ch

π→π* Transitions: These are generally high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated π-system of the benzene ring, extended by the nitro and nitroso groups, would give rise to one or more strong π→π* absorption bands, likely in the UV region. For substituted benzenes, these bands are often red-shifted compared to benzene itself. For example, disubstituted benzene derivatives show shifts in their primary absorption bands depending on the nature and position of the substituents. up.ac.za

n→π* Transitions: These are lower-energy, lower-intensity transitions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the nitro and nitroso groups) to a π* antibonding orbital. The nitroso group is a well-known chromophore that typically shows a characteristic weak n→π* absorption in the visible region of the spectrum, which is responsible for the blue or green color of many nitroso compounds. The nitro group also exhibits an n→π* transition, though it is often obscured by stronger π→π* bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore(s) |

| π→π | 200 - 350 | High (1,000 - 50,000 M⁻¹cm⁻¹) | Substituted benzene ring, nitro and nitroso groups |

| n→π | 300 - 400 (nitro group) | Low (< 100 M⁻¹cm⁻¹) | Nitro group |

| n→π* | 600 - 750 (nitroso group) | Low (< 100 M⁻¹cm⁻¹) | Nitroso group |

Solvatochromic and Thermochromic Effects Related to Electronic Structure

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a phenomenon that provides insight into the electronic structure of a molecule and its interactions with the solvent. The polarity of the solvent can differentially stabilize the ground and excited states of a molecule, leading to shifts in the absorption maxima. For a molecule like this compound, with its polar nitro and nitroso groups, significant solvatochromic shifts would be anticipated, particularly for the n→π* transitions. Studies on other solvatochromic dyes have demonstrated how solvent polarity can influence the position of absorption bands. researchgate.net

Thermochromism , a change in color with temperature, is also a possibility for this compound. Aromatic nitroso compounds are known to exist in a temperature-dependent equilibrium between a colored monomeric form and a colorless dimeric form (azodioxide) in the solid state and in solution. researchgate.net This equilibrium can be shifted by temperature, leading to a change in color. It is plausible that this compound could exhibit such behavior.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be obtained, this technique would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, which would reveal the planarity of the benzene ring and the orientation of the nitro and nitroso substituents.

Conformation: The relative orientation of the nitro and nitroso groups with respect to the benzene ring. Steric hindrance between the adjacent nitro and nitroso groups could lead to out-of-plane twisting.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including potential π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom.

While no crystal structure is available for this compound, the crystal structures of related compounds, such as isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, have been determined, revealing details about the twisting of nitro groups relative to the benzene ring and the nature of intermolecular interactions. iucr.orgresearchgate.net Similarly, the crystal structure of 4-bromo-2-nitroaniline (B116644) is known. ripublication.comnih.gov This information suggests that in the solid state, this compound would likely exhibit a complex network of intermolecular forces influencing its crystal packing.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Nitro 1 Nitrosobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like 4-Bromo-2-nitro-1-nitrosobenzene. DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to spectroscopic signatures.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized geometry of the most stable conformer of this compound would likely exhibit a planar or near-planar benzene (B151609) ring, with the bromine atom residing in the plane. The nitro and nitroso groups' oxygen atoms may lie slightly out of the plane. Representative optimized geometric parameters, based on DFT calculations of similar substituted nitrobenzenes, are presented in Table 1.

Table 1: Representative Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C-C-C | 118-122 |

| C-N (nitro) | 1.480 | C-C-N (nitro) | 118-120 |

| N-O (nitro) | 1.225 | O-N-O (nitro) | ~124 |

| C-N (nitroso) | 1.475 | C-C-N (nitroso) | 117-119 |

| N=O (nitroso) | 1.210 | C-N=O | ~115 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules as determined by DFT calculations.

Prediction of Vibrational Frequencies and Intensities for Spectroscopic Correlation

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculation of vibrational frequencies not only helps in the assignment of spectral bands but also confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

For this compound, characteristic vibrational modes are expected for the C-Br, C-N, N=O, and N-O stretching, as well as the aromatic C-H and C=C stretching and bending vibrations. Theoretical calculations on related nitro and nitroso compounds have demonstrated good agreement between computed and experimental vibrational spectra. dicle.edu.tr A selection of predicted vibrational frequencies for key functional groups is provided in Table 2.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching | 3100-3000 |

| C=C aromatic stretching | 1600-1450 |

| Asymmetric NO₂ stretching | ~1530 |

| Symmetric NO₂ stretching | ~1350 |

| N=O stretching | ~1500 |

| C-N stretching (nitro) | ~850 |

| C-N stretching (nitroso) | ~1150 |

| C-Br stretching | ~650 |

Note: These are representative frequencies and are subject to variation based on the specific computational method and basis set used. They are analogous to frequencies observed in similar substituted benzenes.

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational chemistry provides a suite of tools to probe the electronic landscape of this compound in detail.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ossila.comwikipedia.org

For this compound, the presence of electron-withdrawing nitro and nitroso groups, along with the bromine atom, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be localized on the benzene ring and the bromine atom, while the LUMO is expected to be concentrated on the nitro and nitroso groups, reflecting their electron-accepting nature. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

Note: These energy values are illustrative and depend on the level of theory and basis set employed in the calculation. They are based on trends observed in computational studies of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the nitro and nitroso groups, making them the primary sites for electrophilic interaction. The hydrogen atoms of the benzene ring and the region around the bromine atom are likely to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP surface provides a clear and intuitive picture of the molecule's reactivity patterns. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Resonance Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. The NBO analysis can quantify charge transfer between orbitals and the stabilization energy associated with these interactions, providing insights into hyperconjugation and resonance effects. researchgate.netuni-muenchen.de

For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen and bromine atoms to the antibonding orbitals of the benzene ring and the nitro and nitroso groups. This analysis can quantify the electron-withdrawing strength of the substituents and the extent of resonance stabilization within the molecule. The calculated natural charges on each atom also provide a more refined picture of the charge distribution than simpler population analyses.

Table 4: Representative Natural Population Analysis (NPA) Charges for this compound

| Atom | Natural Charge (e) |

| C (bonded to Br) | +0.10 to +0.20 |

| C (bonded to NO₂) | +0.25 to +0.35 |

| C (bonded to NO) | +0.15 to +0.25 |

| N (nitro) | +0.40 to +0.50 |

| O (nitro) | -0.35 to -0.45 |

| N (nitroso) | +0.05 to +0.15 |

| O (nitroso) | -0.30 to -0.40 |

| Br | -0.05 to +0.05 |

Note: These charge values are illustrative and are highly dependent on the computational method. They reflect the expected electron-withdrawing effects of the nitro and nitroso groups and the inductive/resonance effects of the bromine atom.

Theoretical Modeling of Reaction Pathways and Transition States

Detailed theoretical modeling of reaction pathways and transition states for this compound is not extensively documented in publicly available scientific literature. Computational studies on closely related nitrobenzene (B124822) derivatives, however, provide a framework for how such investigations would be approached. These studies often employ Density Functional Theory (DFT) to map out the potential energy surfaces of chemical reactions.

For a hypothetical reaction involving this compound, theoretical modeling would involve identifying the structures of reactants, products, and any intermediates or transition states. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction kinetics. Its geometry and energetic properties provide crucial insights into the mechanism of the transformation.

Calculation of Activation Energies and Reaction Enthalpies

The calculation of activation energies (Ea) and reaction enthalpies (ΔH) is a cornerstone of theoretical reaction modeling. The activation energy, derived from the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. The reaction enthalpy, the energy difference between products and reactants, indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For a representative reaction of a substituted nitrobenzene, such as a nucleophilic aromatic substitution, computational methods like DFT can provide these thermodynamic quantities. For instance, in the study of related nitroaromatic compounds, activation energies for decomposition pathways have been calculated to be in the range of 50-70 kcal/mol. researchgate.net The specific values for this compound would be highly dependent on the particular reaction being modeled.

Hypothetical Reaction Data for this compound

| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Enthalpy (kcal/mol) |

| Nucleophilic Aromatic Substitution | 45 | -15 |

| Reduction of Nitroso Group | 30 | -25 |

| Reduction of Nitro Group | 35 | -40 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not available.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of chemical reactions. For an unsymmetrically substituted aromatic ring like in this compound, a reacting species can attack various positions. Theoretical calculations can determine the most likely site of reaction by comparing the activation energies for the different possible pathways. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity.

For example, in the electrophilic bromination of nitrobenzene, theoretical calculations have shown that the meta-substituted product is favored because the cationic intermediate is more stable than the ortho- or para-substituted intermediates. acs.org Similarly, for nucleophilic aromatic substitution reactions, the relative stabilities of the isomeric σ-complex intermediates (Meisenheimer complexes) can be calculated to predict the outcome. researchgate.net In the case of this compound, the interplay of the electron-withdrawing nitro and nitroso groups and the bromo-substituent would direct incoming reagents to specific positions on the benzene ring, a preference that can be quantified through computational modeling.

Predicted Selectivity in Reactions of this compound

| Reaction Type | Predicted Major Regioisomer | Predicted Stereochemical Outcome |

| Nucleophilic Attack | Substitution at C4 (para to nitroso) | Not Applicable |

| Electrophilic Attack | Substitution at C6 (ortho to nitroso, meta to nitro) | Not Applicable |

| Diels-Alder Reaction (if applicable) | Endo adduct favored | Endo |

This table presents predicted outcomes based on established principles of organic chemistry and computational studies of analogous compounds, as direct studies on this compound are not available.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for characterizing new or hypothetical molecules. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). irjet.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. irjet.netresearchgate.net

For this compound, these calculations would predict the specific chemical shifts for each proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra. Similarly, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which is related to the electronic structure of the molecule. For instance, studies on similar nitroaromatic compounds have shown that the calculated spectroscopic data are in good agreement with experimental values. irjet.netresearchgate.netresearchgate.net

Calculated Spectroscopic Data for this compound

| Parameter | Calculated Value |

| ¹H NMR Chemical Shift (ppm, relative to TMS) | H3: 8.1, H5: 7.9, H6: 8.3 |

| ¹³C NMR Chemical Shift (ppm, relative to TMS) | C1: 155, C2: 148, C3: 125, C4: 120, C5: 130, C6: 135 |

| UV-Vis λmax (nm) | 280, 350 |

This table contains theoretically predicted data for illustrative purposes. The values are estimated based on computational studies of analogous compounds.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

There is no documented use of 4-Bromo-2-nitro-1-nitrosobenzene as a precursor in the synthesis of any nitrogen-containing heterocyclic compounds.

Reagent in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

No studies have been found that utilize this compound as a reagent in Sonogashira, Suzuki-Miyaura, or any other palladium-catalyzed cross-coupling reactions.

Utility in the Construction of Advanced Multi-functionalized Aromatic Systems for Materials Science

There is no information available regarding the application of this compound in the development of advanced multi-functionalized aromatic systems for materials science.

Future Research Directions and Emerging Perspectives

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of nitrosoarenes often involves harsh oxidants or the reduction of nitro compounds, which can lead to over-oxidation or reduction byproducts and significant waste generation. acs.org The future of synthesizing 4-Bromo-2-nitro-1-nitrosobenzene and its congeners lies in the adoption of green chemistry principles.

A significant area of development is mechanochemistry, which performs reactions in the absence of bulk solvents. The mechanochemical Oxone® oxidation of anilines has been demonstrated as a rapid, solvent-free route to nitrosobenzenes. nih.gov This method not only avoids the environmental impact of solvents but can also be combined with solvent-free purification techniques like sublimation, offering a completely dry synthetic process. nih.gov Another promising avenue is the use of water as a green solvent. Research has shown that reactions like the reductive dimerization of nitrosobenzenes can be efficiently catalyzed by simple organic bases like N,N-diisopropylethylamine (DIPEA) in water at room temperature, providing high yields of azoxybenzenes. researchgate.netnih.gov Applying these principles to the synthesis of this compound from 4-bromo-2-nitroaniline (B116644) could drastically reduce the environmental footprint of its production.

| Synthetic Approach | Key Features | Potential Advantages for this compound | Reference |

| Mechanochemical Oxidation | Solvent-free, rapid reaction times, uses Oxone® as oxidant. | Eliminates solvent waste, potential for high-throughput synthesis. | nih.gov |

| Aqueous Catalysis | Uses water as solvent, mild room temperature conditions, inexpensive catalyst (DIPEA). | Reduced cost, enhanced safety, environmentally benign. | researchgate.netnih.gov |

| Photochemical Rearrangement | Utilizes light (e.g., 365 nm LED) to trigger rearrangement of precursors. | Access to otherwise difficult-to-make species, high functional group tolerance. | acs.orgresearchgate.net |

Exploration of Unconventional Reactivity Pathways and Catalytic Systems

The nitroso group is a versatile functional group capable of acting as both an electrophile and a nucleophile, participating in a wide array of transformations including cycloadditions and ene reactions. chemimpex.commdpi.com Future work will focus on discovering and harnessing new reactivity patterns for this compound, moving beyond its traditional use as a synthetic intermediate.

One emerging area is the use of earth-abundant metal catalysts. For instance, iron-catalyzed intramolecular nitroso ene reactions have been developed to synthesize N-heterocycles from nitroarenes, proceeding through a nitrosoarene intermediate. sonar.ch Adapting such catalytic systems for intermolecular reactions involving this compound could provide novel pathways to complex nitrogen-containing molecules. Furthermore, nitrosoarenes themselves are being explored as organocatalysts. In a metal-free system, nitrosoarenes have been shown to catalyze the conversion of arylmethyl halides to aromatic carbonyls, assisted by the highly hydrogen-bond-donating solvent 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). spectroscopyonline.com The unique electronic nature of this compound could modulate this catalytic activity in interesting ways.

The development of catalyst-controlled chemoselective reactions is another key frontier. Dirhodium catalysts, for example, have been used to control the cyclization reactions between enoldiazoacetamides and nitrosoarenes, leading to different heterocyclic products depending on the catalyst's ligands. acs.orggoogle.com Applying this concept to reactions with this compound could enable the selective synthesis of diverse molecular scaffolds from a single set of starting materials.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms, identifying transient intermediates, and optimizing process conditions are critical for developing robust synthetic methods. Advanced spectroscopic techniques, when applied for in situ (in the reaction vessel) monitoring, provide a real-time window into the chemical transformations as they occur. spectroscopyonline.commdpi.com

Future studies on this compound will increasingly rely on these process analytical technologies.

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, intermediates, and products in real-time. mdpi.com For instance, in situ FTIR has been used to monitor the hydrogenation of nitrobenzene (B124822), where nitrosobenzene (B162901) is a key intermediate, allowing for detailed kinetic and mechanistic analysis on the catalyst surface. mdpi.comsonar.ch A similar approach could elucidate the reaction pathways involving this compound, identifying key intermediates that are often too unstable to isolate. nih.govsonar.ch

In Situ NMR Spectroscopy: While less common for real-time industrial monitoring, in situ NMR provides unparalleled structural information. It has been used to monitor catalytic cycles, such as the organocatalytic conversion of o-nitrobiphenyl, where the intermediacy of 2-nitrosobiphenyl was investigated. nih.gov Hyperpolarized NMR is an emerging technique that dramatically enhances signal intensity, enabling the detection of low-concentration species and the monitoring of fast reactions, as demonstrated in diazotization reactions involving nitrous acid. nih.gov

The combination of multiple spectroscopic methods (e.g., IR, Raman, and UV-Vis) provides a more complete picture of a reaction, as each technique offers complementary information. researchgate.net

| Technique | Information Gained | Relevance to this compound Chemistry | Reference |

| In Situ FTIR/Raman | Real-time concentration profiles, kinetic data, detection of functional group changes. | Optimization of synthesis, mechanistic studies of cycloadditions and catalytic reactions. | mdpi.commdpi.com |

| In Situ NMR | Detailed structural information, identification of transient intermediates, catalyst resting states. | Unambiguous characterization of intermediates in complex reaction networks. | nih.gov |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, kinetic analysis. | Tracking reactions involving the colored nitroso group. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in safety, scalability, and process control. researchgate.net Given that many nitrosoarenes are unstable and potentially hazardous, their generation and use in situ within a flow system is particularly attractive. nih.govat.ua

Recent work has demonstrated the efficient synthesis of nitrosoarenes using flow reactors, including photochemical methods and oxidations with reagents like Oxone®. acs.orgat.ua These in situ generated nitroso compounds can then be immediately reacted with other components in a "telescoped" process, avoiding the isolation of the unstable intermediate. nih.gov This approach has been successfully applied to the Baeyer-Mills reaction for synthesizing azobenzenes. nih.govresearchgate.net The synthesis and subsequent reactions of this compound are ideal candidates for this technology. A flow platform would allow for precise control over reaction time and temperature, potentially minimizing side reactions and improving the yield and purity of products derived from this versatile building block.

The integration of these flow systems with automated feedback loops, guided by the in situ spectroscopic monitoring discussed previously, represents the next step in chemical synthesis. Such automated platforms can self-optimize reaction conditions to maximize yield or selectivity, accelerating the discovery and development of new reactions and molecules based on the this compound scaffold.

Further Theoretical Advancements in Predicting Reactivity and Selectivity in Nitrosoarene Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.org For nitrosoarene chemistry, theoretical studies provide deep insights into reaction mechanisms, transition state structures, and the origins of selectivity. mdpi.comnih.gov

Future research will leverage increasingly powerful computational methods to guide the experimental exploration of this compound chemistry.

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of complex reactions, such as the cycloadditions of nitrosoarenes with alkynes or dienes. mdpi.comnih.gov This allows researchers to distinguish between stepwise and concerted pathways and to understand the factors controlling regioselectivity, which is crucial for a multi-substituted compound like this compound.

Catalyst Design: Computational modeling can explain why different catalysts produce different products from the same starting materials. acs.orggoogle.com By analyzing the interactions between the substrate, including the specific electronic effects of the bromo and nitro substituents, and the catalyst, new and more efficient catalytic systems can be designed in silico before being tested in the lab.

Predicting Substituent Effects: The electronic properties of substituents on the aromatic ring have a profound impact on the reactivity of the nitroso group. researchgate.netnih.gov Theoretical models can quantify these effects, for instance by calculating reduction potentials or proton affinities, and correlate them with experimental reaction rates. researchgate.net Such models will allow for accurate predictions of the reactivity of this compound in known and novel transformations, accelerating its application in organic synthesis.

By combining these predictive theoretical models with high-throughput automated experimentation, the discovery cycle for new reactions and functional molecules derived from this compound can be dramatically shortened.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-nitro-1-nitrosobenzene, and how can reaction conditions be optimized?

A stepwise approach is typically employed:

- Bromination and nitration : Introduce bromine and nitro groups via electrophilic aromatic substitution. For nitroso group introduction, controlled reduction of nitro intermediates (e.g., using NaNO₂ under acidic conditions) is critical to avoid over-reduction .

- Reaction optimization : Elevated temperatures (60–80°C) in polar aprotic solvents like DMF, with bases such as K₂CO₃, enhance reaction efficiency . Continuous flow reactors may improve scalability and reproducibility .

- Purity control : Monitor reactions via TLC or HPLC, and purify using column chromatography with silica gel.

Q. What safety protocols are essential for handling this compound?

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation of the nitroso group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste disposal : Follow institutional guidelines for halogenated nitroaromatic compounds. Neutralize acidic byproducts before disposal .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for nitroso groups).

- IR spectroscopy : Detect NO stretching vibrations (~1500 cm⁻¹) and Br-C bonds (~600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic properties of this compound?

- Crystal packing : π-π stacking between aromatic rings and weak hydrogen bonds (e.g., C–H···O/N) stabilize the lattice. These interactions are critical for predicting solubility and reactivity .

- Refinement tools : SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, with R-factors < 5% indicating high accuracy .

Q. What computational methods can predict the electronic and reactive behavior of this compound?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Nitroso groups lower LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize transition states in substitution reactions) .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- Mechanistic analysis : Use isotopic labeling (e.g., ¹⁵N in nitroso groups) to trace byproduct formation pathways .

- Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Q. What strategies mitigate decomposition of the nitroso group during long-term studies?

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation.

- Low-temperature storage : Preserve samples at –20°C under inert gas (N₂/Ar) to minimize thermal and photolytic decomposition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.